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molecular formula C12H11N3O4 B8812870 Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate

Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B8812870
M. Wt: 261.23 g/mol
InChI Key: XVSPQFYKRDVSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623866B2

Procedure details

To a stirred suspension of 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester (240 mg, 0.92 mmol) at rt in ethanol (3 ml) under an argon atmosphere was added 1 N NaOH (1.8 ml). The mixture was stirred for 2 hrs. 3 N HCl was added until pH˜2 was reached. Upon addition of H2O (˜2 ml), the product precipitated out. It was collected by filtration, washed with H2O and dried. Off-white solid (184 mg, 86%).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][N:8]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:7]=1)=[O:5])C.[OH-].[Na+].Cl.O>C(O)C>[N+:11]([C:10]1[C:6]([C:4]([OH:5])=[O:3])=[N:7][N:8]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:9]=1)([O-:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C=C1[N+](=O)[O-])C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product precipitated out
FILTRATION
Type
FILTRATION
Details
It was collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C=1C(=NN(C1)C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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